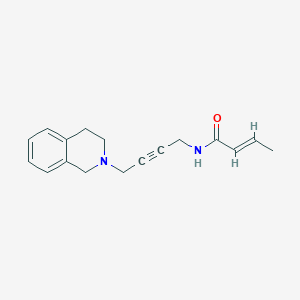
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide, commonly referred to as (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide, is an organic compound and a type of isoquinoline derivative. It is a colorless solid that is soluble in organic solvents. The compound has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.
科学研究应用
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology. For example, the compound has been investigated for its potential use as a novel anticonvulsant agent. Additionally, it has been studied for its ability to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Other potential applications include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
作用机制
The exact mechanism of action of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is not fully understood. However, it is believed that the compound acts as an agonist of the serotonin transporter, which is responsible for regulating serotonin levels in the brain. Additionally, it is thought to interact with other neurotransmitters, such as dopamine, acetylcholine, and gamma-aminobutyric acid (GABA), to modulate their activity.
Biochemical and Physiological Effects
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied for its potential effects on the biochemical and physiological processes in the body. For example, it has been found to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Additionally, it has been investigated for its potential anti-inflammatory, antioxidant, and neuroprotective effects.
实验室实验的优点和局限性
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is a relatively easy compound to synthesize, making it a suitable candidate for laboratory experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, the compound is not widely commercially available, and therefore must be synthesized in the laboratory. Furthermore, the exact mechanism of action of the compound is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
未来方向
The potential applications of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide are numerous, and there are many areas of research that could be explored in the future. For example, further studies could be conducted to investigate the compound’s potential as an anticonvulsant agent, its ability to modulate the activity of other neurotransmitters, its anti-inflammatory, antioxidant, and neuroprotective effects, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted to better understand the exact mechanism of action of the compound.
合成方法
The synthesis of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is achieved through a three-step process. First, the amino group of 4-amino-3,4-dihydroisoquinoline is reacted with 2-butyne-1-ol in the presence of a base (such as sodium hydroxide) to form the intermediate product, 4-(3,4-dihydroisoquinoline-2(1H)-yl)but-2-yn-1-ol. This intermediate product is then reacted with a strong acid (such as hydrochloric acid) to form the final product, (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide.
属性
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-7-17(20)18-11-5-6-12-19-13-10-15-8-3-4-9-16(15)14-19/h2-4,7-9H,10-14H2,1H3,(H,18,20)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKYUMLVZQAWSN-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6504365.png)
![1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea](/img/structure/B6504377.png)
![3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B6504378.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B6504392.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6504398.png)
![4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504405.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)
![2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide](/img/structure/B6504417.png)
![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)
![1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6504436.png)
![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)
![N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]pyridine-3-carboxamide](/img/structure/B6504459.png)
![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6504461.png)
![N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]methanesulfonamide](/img/structure/B6504471.png)